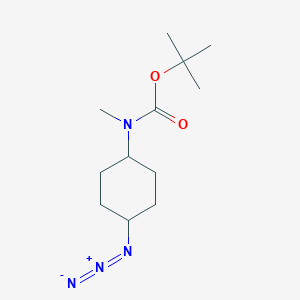

Tert-butyl N-(4-azidocyclohexyl)-N-methylcarbamate

Descripción

Tert-butyl N-(4-azidocyclohexyl)-N-methylcarbamate is a carbamate-protected amine derivative featuring a cyclohexyl ring substituted with an azide group at the 4-position. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the secondary amine, enhancing stability during synthetic processes. The azide functionality enables participation in click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it valuable in drug discovery and bioconjugation .

Propiedades

IUPAC Name |

tert-butyl N-(4-azidocyclohexyl)-N-methylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N4O2/c1-12(2,3)18-11(17)16(4)10-7-5-9(6-8-10)14-15-13/h9-10H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLUHNGWIEOKCGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1CCC(CC1)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-(4-azidocyclohexyl)-N-methylcarbamate typically involves the reaction of tert-butyl N-methylcarbamate with 4-azidocyclohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of Tert-butyl N-(4-azidocyclohexyl)-N-methylcarbamate may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl N-(4-azidocyclohexyl)-N-methylcarbamate can undergo various chemical reactions, including:

Oxidation: The azide group can be oxidized to form nitro compounds.

Reduction: The azide group can be reduced to form amines.

Substitution: The azide group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.

Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted carbamates.

Aplicaciones Científicas De Investigación

Tert-butyl N-(4-azidocyclohexyl)-N-methylcarbamate has several applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of more complex molecules.

Biology: Utilized in the study of biological processes involving azide groups.

Medicine: Investigated for potential use in drug development and delivery systems.

Industry: Employed in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of Tert-butyl N-(4-azidocyclohexyl)-N-methylcarbamate involves the interaction of the azide group with various molecular targets. The azide group can undergo click chemistry reactions, forming stable triazole rings with alkynes. This property makes it useful in bioconjugation and labeling studies. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Hypothesized Properties of Tert-butyl N-(4-azidocyclohexyl)-N-methylcarbamate :

Physicochemical Properties

- Solubility : The hydroxybutyl analog () is a liquid with a density of 1.02 g/mL, suggesting moderate polarity. The azide derivative is expected to exhibit lower solubility in polar solvents due to the hydrophobic cyclohexyl and tert-butyl groups.

- Stability: Azides are thermally sensitive, requiring cautious handling compared to stable ethers (e.g., cyanooxan in ) or inert iodides ().

Actividad Biológica

Tert-butyl N-(4-azidocyclohexyl)-N-methylcarbamate is a compound of increasing interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Overview of the Compound

Tert-butyl N-(4-azidocyclohexyl)-N-methylcarbamate is characterized by its azide functional group, which may contribute to its reactivity and biological interactions. The compound has been studied for various pharmacological applications, particularly in cancer therapy and neuroprotection.

Target Interactions:

- The compound primarily interacts with specific cellular targets involved in cancer cell proliferation and survival.

- It has been observed to affect pathways such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation.

Cellular Effects:

- Tert-butyl N-(4-azidocyclohexyl)-N-methylcarbamate exhibits significant cytotoxic effects on various cancer cell lines, leading to apoptosis and cell cycle arrest.

- In vitro studies have shown that it can inhibit the growth of breast cancer cell lines by inducing a halt in the S phase of the cell cycle.

| Property | Description |

|---|---|

| Solubility | Soluble in organic solvents; limited solubility in water |

| Stability | Stable under standard laboratory conditions |

| Molecular Weight | 220.3 g/mol |

| Chemical Structure | Contains an azide group which may enhance reactivity |

Antitumor Activity

Recent studies have highlighted the antitumor potential of Tert-butyl N-(4-azidocyclohexyl)-N-methylcarbamate:

-

Inhibition of Cancer Cell Proliferation:

- The compound demonstrated a significant reduction in cell viability in MDA-MB-468 breast cancer cells, with an IC50 value indicating effective inhibition at low concentrations.

- Apoptotic assays revealed an increase in apoptosis rates by approximately 18.98-fold compared to untreated controls.

-

Mechanistic Insights:

- The compound's interaction with VEGFR-2 suggests its role in disrupting angiogenesis, further contributing to its antitumor effects.

- It was found to induce oxidative stress within cancer cells, leading to enhanced apoptotic signaling pathways.

Neuroprotective Effects

In addition to its antitumor properties, Tert-butyl N-(4-azidocyclohexyl)-N-methylcarbamate has shown potential neuroprotective effects:

-

Protection Against Neurotoxicity:

- In models of neurodegeneration induced by amyloid-beta (Aβ) peptides, the compound exhibited protective effects on astrocytes, reducing TNF-α levels and oxidative stress markers.

- It improved cell viability in astrocyte cultures exposed to Aβ, suggesting a potential therapeutic role in Alzheimer's disease.

-

In Vivo Studies:

- Animal models treated with Tert-butyl N-(4-azidocyclohexyl)-N-methylcarbamate showed reduced Aβ deposition and improved cognitive function compared to control groups.

Case Studies

-

Case Study 1: Breast Cancer Cell Lines

- A study assessed the cytotoxicity of Tert-butyl N-(4-azidocyclohexyl)-N-methylcarbamate on MDA-MB-468 and T-47D cell lines. Results indicated a dose-dependent decrease in cell viability with significant apoptosis induction.

-

Case Study 2: Neuroprotection in Alzheimer’s Models

- In a scopolamine-induced model of Alzheimer's disease, Tert-butyl N-(4-azidocyclohexyl)-N-methylcarbamate was administered alongside Aβ peptides. The results showed a marked improvement in cognitive deficits and reduced neuroinflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.